molecular formula C26H43NO3 B12509376 N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide

N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide

Cat. No.: B12509376
M. Wt: 417.6 g/mol
InChI Key: OPZKBPQVWDSATI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide typically involves the reaction of vanillin with octadec-9-enoic acid. The process begins with the conversion of vanillin to vanillylamine, followed by its reaction with octadec-9-enoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of amides and the effects of long aliphatic chains on chemical properties.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential use in pain management and as a topical analgesic.

    Industry: Used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide involves its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor, similar to capsaicin. This interaction leads to the activation of the receptor, resulting in the influx of calcium ions and subsequent desensitization of sensory neurons. This mechanism underlies its analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide is unique due to its long aliphatic chain, which imparts distinct chemical and physical properties compared to other capsaicin analogs. This structural feature enhances its lipophilicity and potentially its bioavailability and efficacy in biological systems .

Properties

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(29)27-22-23-19-20-24(28)25(21-23)30-2/h10-11,19-21,28H,3-9,12-18,22H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZKBPQVWDSATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860729
Record name N-[(4-Hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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